1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide

Description

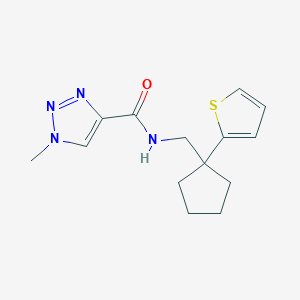

The compound 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide features a 1H-1,2,3-triazole core substituted with a methyl group at position 1 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a cyclopentylmethyl group bearing a thiophen-2-yl substituent.

Properties

IUPAC Name |

1-methyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4OS/c1-18-9-11(16-17-18)13(19)15-10-14(6-2-3-7-14)12-5-4-8-20-12/h4-5,8-9H,2-3,6-7,10H2,1H3,(H,15,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICNLVDMRSWXEED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NCC2(CCCC2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure

The compound features a triazole ring which is crucial for its biological activity. The presence of the thiophenyl and cyclopentyl groups contributes to its unique pharmacological profile.

Synthesis

The compound can be synthesized through various methods including click chemistry, which allows for efficient formation of the triazole moiety. This method has been widely used in the synthesis of similar compounds to enhance their biological properties.

Antiproliferative Activity

Recent studies indicate that derivatives of 1H-1,2,3-triazole-4-carboxamides exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide have shown promising results against leukemia cell lines (e.g., K-562 and HL-60) with comparable efficacy to established chemotherapeutics like doxorubicin .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | K-562 | 5.8 | |

| Similar Triazole Derivative | HL-60 | 6.5 | |

| Doxorubicin | K-562 | 7.0 |

The antiproliferative effects are attributed to several mechanisms:

- Induction of Apoptosis : Compounds induce morphological changes in cells indicative of apoptosis, such as chromatin condensation and DNA fragmentation.

- DNA Damage : Research indicates that these compounds can cause DNA damage without directly intercalating into DNA structures.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the triazole ring and substituents significantly affect the biological activity:

- Triazole Ring : Essential for activity; variations in substituents can enhance potency.

- Substituent Effects : The presence of thiophenyl and cyclopentyl groups appears to optimize binding affinity and selectivity towards cancer cell lines .

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of a series of triazole derivatives against human cancer cell lines. The most active derivative showed an IC50 value in the low micromolar range against multiple leukemia cell lines. This study highlighted the role of the triazole moiety in enhancing cytotoxic effects .

Case Study 2: Antitubercular Activity

Another research focused on triazole derivatives for anti-tubercular activity. The derivatives demonstrated significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 5.8 to 29.9 µg/mL. This indicates potential applications beyond oncology .

Scientific Research Applications

Chemical Properties and Structure

The compound features a triazole ring, which is known for its stability and ability to form hydrogen bonds. The presence of the thiophene ring and cyclopentyl group contributes to its lipophilicity and potential interactions with biological targets. The structural formula can be represented as follows:

Medicinal Chemistry

Antimicrobial Activity

Research has shown that triazole derivatives exhibit significant antimicrobial properties. A study indicated that 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide demonstrated inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. This suggests its potential as a lead compound for developing new antibiotics.

Anticancer Properties

The compound has been evaluated for its anticancer activity. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involves the inhibition of specific kinases involved in cell proliferation .

Neuroprotective Effects

Preliminary research indicates that this triazole derivative may have neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer's. It appears to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells .

Agricultural Applications

Fungicides

The compound's triazole structure is similar to existing fungicides used in agriculture. Studies suggest that it may inhibit fungal growth by disrupting ergosterol biosynthesis, making it a candidate for developing new fungicides against crop pathogens .

Plant Growth Regulators

Research indicates that derivatives of triazoles can act as plant growth regulators. The specific compound has shown promise in enhancing root development and increasing resistance to environmental stressors in various plant species.

Material Science

Polymer Synthesis

The unique properties of this compound make it suitable for synthesizing advanced materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, leading to applications in coatings and composites.

Data Table: Summary of Applications

| Application Area | Specific Use | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anticancer Properties | Induces apoptosis in MCF-7 and A549 cell lines | |

| Neuroprotective Effects | Modulates neurotransmitter levels | |

| Agricultural | Fungicides | Inhibits fungal growth via ergosterol disruption |

| Plant Growth Regulators | Enhances root development | |

| Material Science | Polymer Synthesis | Improves thermal stability of polymer matrices |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of the compound involved testing various concentrations against standard bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, demonstrating significant potential for further development into therapeutic agents.

Case Study 2: Anticancer Mechanism

In vitro assays revealed that treatment with the compound led to a dose-dependent increase in apoptosis markers in MCF-7 cells. Flow cytometry analysis showed increased Annexin V positivity, indicating early apoptotic changes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Table 1: Key Structural Differences Among 1H-1,2,3-triazole-4-carboxamide Derivatives

Physicochemical Properties

- Hydrogen Bonding: Compounds with polar substituents (e.g., hydroxy or amino groups, as in ZIPSEY or CAS 899974-10-8 ) may exhibit stronger hydrogen-bonding capacity, influencing target binding and metabolic stability.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for 1-methyl-N-((1-(thiophen-2-yl)cyclopentyl)methyl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound’s synthesis likely employs cyclization and coupling reactions, similar to triazole-thiophene derivatives. For example, cyclization of intermediates in acetonitrile under reflux (1–3 minutes) can form the triazole core, followed by carboxamide coupling via activated esters or carbodiimide-mediated reactions . Reaction optimization should focus on solvent polarity (e.g., DMF for cyclization), temperature control (to minimize side reactions), and stoichiometric ratios of reagents (e.g., Lawesson’s reagent for thioamide formation) . Yield improvements may require iterative purification via preparative TLC or column chromatography .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer : Confirm the structure using 1H/13C NMR to verify substituent positions (e.g., thiophene protons at δ 6.8–7.5 ppm) and FT-IR for carbonyl stretches (~1650–1700 cm⁻¹) . For crystallographic validation, single-crystal X-ray diffraction (as in triazole-carboxylate derivatives) resolves bond angles and stereochemistry . Advanced mass spectrometry (HRMS) ensures molecular ion consistency with theoretical mass .

Q. What are the solubility challenges of this compound, and how can they be addressed in in vitro assays?

- Methodological Answer : Low aqueous solubility (common in triazole-carboxamides) may limit bioavailability. Use co-solvents like DMSO (≤1% v/v) or surfactants (e.g., Tween-80) to enhance dispersion . For kinetic studies, derivatization with hydrophilic groups (e.g., PEGylation) or salt formation (e.g., hydrochloride) improves solubility without altering bioactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzyme inhibition data for this compound across different assays?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or off-target effects. Perform counter-screening against related enzymes (e.g., carbonic anhydrase isoforms) to assess selectivity . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (Kd) and validate inhibition mechanisms . Normalize data using positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

- Methodological Answer : Employ molecular docking (AutoDock Vina, Schrödinger) to model binding poses with target enzymes (e.g., HDACs or PDEs). Validate predictions with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 50–100 ns trajectories . QSAR models can correlate substituent effects (e.g., thiophene vs. phenyl) with activity .

Q. How can synthetic byproducts or degradation products be identified and mitigated during scale-up?

- Methodological Answer : Use HPLC-MS to track impurities during synthesis. For example, azide intermediates may form undesired dimers; quenching with ascorbic acid minimizes this . Accelerated stability studies (40°C/75% RH for 1 month) under ICH guidelines identify degradation pathways (e.g., hydrolysis of the carboxamide group) .

Future Directions & Theoretical Frameworks

Q. How can this compound’s activity be integrated into broader medicinal chemistry theories, such as the "privileged scaffold" concept?

- Methodological Answer : The triazole-thiophene scaffold is a "privileged structure" due to its modularity and target versatility. Design analogs via bioisosteric replacement (e.g., thiophene → furan) and evaluate via SAR studies . Link findings to theories of enzyme allostery or transition-state mimicry, as seen in HDAC inhibitors .

Q. What strategies can reconcile discrepancies between in silico predictions and experimental bioactivity data?

- Methodological Answer : Refine computational models using experimental IC50 values to adjust force field parameters (e.g., partial charges). Incorporate solvation effects (implicit/explicit solvent models) and entropy contributions (e.g., MM-PBSA) . Cross-validate with orthogonal assays (e.g., fluorescence polarization for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.